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molecular formula C14H13BrFNO2 B8620175 Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Methyl 2-(8-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Cat. No. B8620175
M. Wt: 326.16 g/mol
InChI Key: BNFJQBZRVZWVNA-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

To dry CH3CN (2.3 g, 56 mmol) at r.t. was added NaI (8.4 g, 56 mmol) and trimethylsilyl chloride (6.1 g, 56 mmol). Then a solution of the alcohol of Step 7 (1.9 g, 5.6 mmol) in Et2O (60 mL) was slowly added. The reaction mixture was stirred for 5 minutes at r.t. and poured into a 1:1 mixture of saturated aqueous NaHCO3/10% aqueous Na2S2O3 (100 mL) at 0° C. The phases were separated and the aqueous layer was extracted with Et2O. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The desired compound was obtained as a brown solid (1.3 g).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC#N.[Na+].[I-].C[Si](Cl)(C)C.[Br:11][C:12]1[C:13]2[CH:14]=[C:15]3[C:24]([CH2:26][C:27]([O:29][CH3:30])=[O:28])(O)[CH2:23][CH2:22][N:16]3[C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1.C([O-])(O)=O.[Na+]>CCOCC>[Br:11][C:12]1[C:13]2[CH:14]=[C:15]3[CH:24]([CH2:26][C:27]([O:29][CH3:30])=[O:28])[CH2:23][CH2:22][N:16]3[C:17]=2[CH:18]=[C:19]([F:21])[CH:20]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CC#N
Name
Quantity
8.4 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
6.1 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3(O)CC(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3CC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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